Gastrointestinal Recovery After Simulated Digestion — Urolithin B 3-O-Glucuronide vs. Urolithin A and Urolithin B
In an in vitro simulated gastrointestinal digestion model (oral, gastric, pancreatic steps followed by 24-h fecal fermentation), urolithin B 3-O-glucuronide exhibited 30 ± 4% recovery at the end of the colonic step (measured as urolithin B, indicating complete deglucuronidation during fecal fermentation). By comparison, the aglycone urolithin B showed 47 ± 8% recovery, while urolithin A aglycone showed only 16 ± 5% recovery [1]. The glucuronide thus demonstrates intermediate colonic stability, surviving upper GI transit better than urolithin A while serving as a bioaccessible pro-drug reservoir for urolithin B release in the colon.
| Evidence Dimension | Recovery at end of colonic fermentation step (% of initial quantity) |
|---|---|
| Target Compound Data | 30 ± 4% (recovered as urolithin B after complete deglucuronidation) |
| Comparator Or Baseline | Urolithin B (aglycone): 47 ± 8%; Urolithin A (aglycone): 16 ± 5% |
| Quantified Difference | ~1.9-fold higher recovery than urolithin A (30% vs. 16%); ~0.6-fold recovery relative to urolithin B aglycone (30% vs. 47%) |
| Conditions | Simulated gastrointestinal digestion: oral, gastric, and pancreatic steps + 24-h fecal fermentation (in vitro model) |
Why This Matters
This quantitative stability profile establishes urolithin B 3-O-glucuronide as a distinct oral supplementation candidate with colonic delivery potential, not reproducible by substituting the aglycone or urolithin A-based conjugates.
- [1] Mena P, Calani L, Bruni R, Del Rio D. Gastrointestinal stability of urolithins: an in vitro approach. Eur J Nutr. 2017;56(1):99-106. View Source
